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An objective analysis for researchers and drug development professionals.

D-Psicose, also commercially known as allulose, is a rare sugar that has garnered significant
attention in the scientific community for its potential as a sugar substitute with unique
physiological properties. This guide provides a detailed comparison of its chemical identity,
physicochemical properties, metabolic fate, and effects on key biological pathways, supported
by experimental data. The terms D-Psicose and allulose are used interchangeably throughout
scientific literature to refer to the same monosaccharide.[1]

Chemical Identity: One and the Same

D-Psicose and allulose are trivial names for the same chemical entity, a monosaccharide that
is a C-3 epimer of D-fructose.[2] Its systematic name is D-ribo-2-hexulose.[2] The chemical
formula for D-Psicose/allulose is C6H1206, identical to that of fructose and glucose, though its
structural arrangement is different.[3][4][5] This structural variance is the primary reason for its
distinct metabolic properties.[3]

Physicochemical Properties

D-Psicose/allulose exhibits physical properties that make it a versatile ingredient in various
applications.[2] A summary of its key quantitative properties is presented in Table 1.
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Property Value Source(s)
Molecular Formula C6H1206 [31141[5]
Molecular Weight 180.16 g/mol [5]

Sweetness (relative to

sucrose) ~70% (41617 181e][10]
Caloric Value 0.2-0.4 kcall/g 2113141061911 1]
Glycemic Index Near zero [2][10][12]
Melting Point 96°C

Solubility in water at 20°C ~67% [12]

Solubility in water at 60°C Nearly 100% [12]

Metabolic Fate and Physiological Effects

Unlike conventional sugars, D-Psicose/allulose is minimally metabolized in the human body.[2]
[3] Approximately 70-86% of ingested allulose is absorbed in the small intestine and
subsequently excreted in the urine without being used for energy.[3][9][13] The remaining
portion passes to the large intestine, where it is largely unfermented.[13]

Key Metabolic Effects:

» Negligible Impact on Blood Glucose and Insulin: Numerous studies have demonstrated that
D-Psicose/allulose does not raise blood glucose or insulin levels, making it a suitable
sweetener for individuals with diabetes.[3][6][7][8][14]

o Fat Metabolism: Research suggests that D-Psicose/allulose may enhance fat oxidation.[15]
[16] Studies in animal models indicate it may reduce body fat accumulation.[17]

o Anti-inflammatory Properties: Early research indicates that allulose may possess anti-
inflammatory properties.[6]

Experimental Protocols
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Study on Glycemic and Insulinemic Response

A prospective, randomized, double-blind, placebo-controlled, crossover study was conducted
on 30 subjects without diabetes to assess the effects of D-allulose on glucose and insulin
response to a sucrose load.[14]

Participants: 30 non-diabetic adults.[14]

 Intervention: Participants were given a standard 509 oral sucrose load with either a placebo
or escalating doses of D-allulose (2.5g, 5.0g, 7.5g, and 10.09g).[14]

o Methodology: A washout period of 7-14 days separated the crossover treatments. Plasma
glucose and insulin levels were measured at baseline and at 30, 60, 90, and 120 minutes
post-ingestion.[14]

o Key Findings: D-allulose resulted in a dose-dependent reduction in plasma glucose at 30
minutes, which was statistically significant at the 7.5g and 10g doses. A similar trend was
observed for insulin levels, with a significant reduction at the 10g dose.[14]

Click to download full resolution via product page

Caption: Workflow of a crossover clinical trial investigating the effect of D-allulose on
postprandial glucose and insulin levels.

Study on Fat Mass Reduction

A 12-week randomized, double-blind, placebo-controlled trial was conducted to evaluate the
dose-dependent effect of D-allulose on fat mass in 121 overweight/obese Korean adults.[17]

 Participants: 121 adults with a BMI = 23 kg/m 2.[17]

« Intervention: Participants were divided into three groups: placebo (sucralose), low D-allulose
(49 twice daily), and high D-allulose (7g twice daily).[17]

» Methodology: Body composition, including body fat mass and percentage, was measured.
Abdominal fat area was assessed using CT scans.[17]
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» Key Findings: The high D-allulose group showed a significant decrease in body fat
percentage, body fat mass, BMI, and total abdominal and subcutaneous fat areas compared
to the placebo group.[17]

Signaling Pathways

D-Psicose/allulose has been shown to modulate several key signaling pathways involved in
metabolism and inflammation.

o PI3K/AKT Pathway: In animal models of type 2 diabetes, D-allulose supplementation
upregulated the expression of genes involved in the PI3K/AKT signaling pathway, which is
crucial for insulin-mediated glucose uptake.[18]

o NF-kB Pathway: In vitro studies using adipocytes have demonstrated that D-allulose can
inhibit the NF-kB pathway, a key regulator of inflammation.[19]

e GLP-1 Secretion: D-allulose has been found to stimulate the secretion of glucagon-like
peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[3]
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Caption: Overview of signaling pathways modulated by D-allulose.

Applications in Research and Industry

The unique properties of D-Psicose/allulose make it a valuable tool for researchers studying
metabolic pathways and a promising ingredient for the food and beverage industry.[20][21][22]
[23][24] Its ability to provide sweetness and bulk with minimal caloric contribution and no impact
on glycemic control opens avenues for the development of healthier food products.[20][22] It
has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug
Administration.[8][21]

Conclusion

In summary, D-Psicose and allulose are identical molecules with significant potential in both
research and commercial applications. Its distinct metabolic profile, characterized by minimal
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caloric contribution and a negligible effect on blood glucose and insulin, positions it as a
superior alternative to traditional sugars and other sweeteners. Further research into its long-
term effects and mechanisms of action will continue to elucidate its role in human health and
nutrition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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